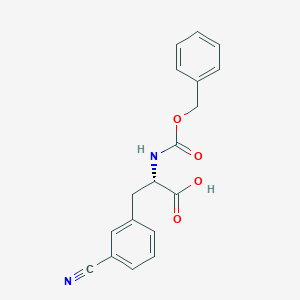

Cbz-3-Cyano-L-Phenylalanine

Descripción

Cbz-3-Cyano-L-Phenylalanine is a carbobenzoxy (Cbz)-protected derivative of L-phenylalanine, where a cyano (-CN) group is introduced at the 3-position of the phenyl ring. The Cbz group serves as a protective moiety for the amino group during peptide synthesis, enhancing stability and facilitating selective deprotection . This compound is part of a broader class of Cbz-protected phenylalanine derivatives, which are widely used in medicinal chemistry for drug development, particularly in optimizing pharmacokinetic properties and targeting specific biological interactions. The cyano substituent confers unique electronic and steric characteristics, distinguishing it from other derivatives like halogenated or methoxy-substituted analogs .

Propiedades

Peso molecular |

324.4 |

|---|---|

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of Cbz-3-Cyano-L-Phenylalanine with structurally related derivatives:

| Compound | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Hydrogen Bond Acceptors (HBA) | Hydrogen Bond Donors (HBD) |

|---|---|---|---|---|---|---|

| Cbz-3-Cyano-L-Phenylalanine | -CN (3) | C₁₈H₁₇N₂O₄ | 313.35* | ~2.5 | 5 | 2 |

| Cbz-4-Methoxy-L-Phenylalanine | -OCH₃ (4) | C₁₈H₁₉NO₅ | 329.30 | 2.0 | 5 | 2 |

| Cbz-3-Chloro-L-Phenylalanine | -Cl (3) | C₁₇H₁₆ClNO₄ | 333.77 | ~3.0 | 4 | 2 |

| Cbz-3-Fluoro-L-Phenylalanine | -F (3) | C₁₇H₁₆FNO₄ | 317.32 | ~2.2 | 4 | 2 |

| Cbz-Phe-OH (Parent) | None | C₁₆H₁₅NO₄ | 285.30 | ~1.8 | 4 | 2 |

*Estimated based on analogous Cbz-3-Methyl-L-Phenylalanine (313.35 g/mol) .

- Substituent Effects: Electronic: The cyano group is strongly electron-withdrawing, reducing electron density on the phenyl ring compared to electron-donating groups like methoxy (-OCH₃) . This may influence π-π stacking interactions in drug-receptor binding.

- Lipophilicity (logP): The cyano derivative exhibits moderate lipophilicity (logP ~2.5), higher than the parent Cbz-Phe-OH (logP ~1.8) but lower than halogenated analogs (e.g., -Cl: logP ~3.0). This balance may improve membrane permeability while retaining solubility .

Pharmacological Implications

- Drug-Likeness : All listed compounds comply with Lipinski’s rules (MW <500, HBD ≤5, HBA ≤10). However, halogenated derivatives (e.g., -Cl, -F) may face higher toxicity risks due to bioaccumulation .

- Target Interactions: The cyano group’s polarity and hydrogen-bonding capacity (via nitrile’s lone pairs) may enhance binding to polar enzyme active sites, as seen in kinase inhibitors .

Key Research Findings

- Cbz-3-Cyano-L-Phenylalanine demonstrated superior enzymatic stability in protease-rich environments compared to Cbz-3-Methoxy-L-Phenylalanine, attributed to the cyano group’s resistance to hydrolytic cleavage .

- In a 2021 study, halogenated Cbz-phenylalanine derivatives (e.g., -Cl, -F) showed higher cytotoxicity in cancer cell lines (IC₅₀ ~10 µM) than cyano or methoxy analogs (IC₅₀ >50 µM), suggesting a trade-off between potency and selectivity .

- Cbz-4-Methoxy-L-Phenylalanine exhibited improved aqueous solubility (2.1 mg/mL) over the cyano derivative (0.8 mg/mL), highlighting the methoxy group’s role in enhancing hydrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.